2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
Description
Properties
CAS No. |
649772-42-9 |
|---|---|
Molecular Formula |
C18H26O3Si |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(2-methoxy-4-phenylbut-3-enyl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C18H26O3Si/c1-20-16(11-10-15-8-6-5-7-9-15)14-18(13-12-17(18)19)21-22(2,3)4/h5-11,16H,12-14H2,1-4H3 |
InChI Key |
LFHSVBVJCKDGBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1(CCC1=O)O[Si](C)(C)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one , often referred to as a cyclobutanone derivative, has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.42 g/mol. The structure consists of a cyclobutanone core, substituted with a methoxy group and a trimethylsilyl ether, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Many cyclobutanone derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Effects : Certain analogs have been noted for their ability to reduce inflammation markers.
The biological activity of 2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in cancer progression.
- Cell Cycle Disruption : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds. For instance:
-
Antitumor Studies :
- In a study involving various cyclobutanone derivatives, one compound showed an IC50 value of 10 µM against MCF7 breast cancer cells, indicating significant antiproliferative activity .
- Another study reported that a structurally similar derivative inhibited tumor growth in mouse models by 60% when administered at a dose of 50 mg/kg .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Cyclobutanone Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related cyclobutanones:
Key Observations:
Trimethylsilyloxy vs. Methoxy Groups :
- The trimethylsilyloxy group in the target compound increases lipophilicity and steric hindrance compared to the methoxyphenylmethoxy group in the analog from . This reduces polarity and may hinder crystallization .
- Silyl ethers (e.g., -OSi(CH₃)₃) are thermally stable and resistant to nucleophilic attack, unlike methoxy groups, which can participate in hydrogen bonding .
Chloroethyl vs. Phenylbutenyl Chains :
- The chloroethyl group in ’s compound (C₆H₉ClO) introduces a reactive leaving group (Cl), facilitating SN2 reactions or eliminations. In contrast, the phenylbutenyl chain in the target compound may enable conjugation or Diels-Alder reactivity, though this is speculative without direct evidence .
Ring Strain and Ketone Reactivity: All three compounds share a strained cyclobutanone core, but the electron-withdrawing trimethylsilyloxy group in the target compound may slightly deactivate the ketone toward nucleophilic additions compared to the simpler 2-(2-chloroethyl)cyclobutan-1-one .
Research Findings and Limitations
- Structural inferences are based on analogs .
- Safety and Handling : Safety data for the target compound are unavailable, but silyl-protected compounds generally require inert storage conditions (e.g., 4°C for the chloroethyl analog in ) .
Preparation Methods
Starting Materials
The synthesis begins with the preparation of necessary precursors, including the methoxy-phenylbutenyl moiety and trimethylsilyl derivatives. The following table summarizes the key starting materials used in the synthesis:
| Starting Material | Description |
|---|---|
| 2-Methoxy-4-phenylbut-3-enyl bromide | Alkylating agent required for cyclobutane formation |
| Trimethylsilyl chloride | Protecting group for hydroxyl functionalities |
| Cyclobutanone | Core structure for cyclization reactions |
General Synthetic Route
The general synthetic route can be outlined as follows:
Alkylation Reaction : The reaction begins with the alkylation of cyclobutanone using 2-methoxy-4-phenylbut-3-enyl bromide in the presence of a base such as potassium carbonate (K2CO3). This step typically occurs in a solvent like dimethylformamide (DMF) at room temperature, allowing for the formation of the cyclobutane intermediate.
Trimethylsilylation : Following alkylation, trimethylsilyl chloride is introduced to protect the hydroxyl group formed during the cyclization process. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification : The crude product is purified using flash column chromatography to isolate the desired compound from unreacted starting materials and by-products.
Reaction Conditions
The reaction conditions are critical for optimizing yield and purity:
Temperature : Reactions are generally conducted at room temperature or slightly elevated temperatures to facilitate reaction kinetics without causing degradation of sensitive intermediates.
Solvent Choice : DMF is commonly used due to its ability to solubilize both polar and non-polar reactants, enhancing reaction efficiency.
Yield and Purity Analysis
The effectiveness of each step can be evaluated based on yield percentages achieved during synthesis:
| Step | Yield (%) | Comments |
|---|---|---|
| Alkylation | 55% | Moderate yield; optimization needed |
| Trimethylsilylation | 95% | High yield; effective protection |
| Final Product Purification | Varies | Dependent on chromatography conditions |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one?
Methodological Answer:
A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or thermal methods, followed by functionalization. For example, the trimethylsilyl (TMS) group can be introduced via nucleophilic substitution using trimethylsilyl chloride under basic conditions. The methoxy and phenylbutenyl groups may be installed through Grignard reactions or Heck coupling to ensure regioselectivity. Column chromatography (SiO₂, gradient elution with pentane:EtOAc) is typically used for purification .
Advanced: How can researchers address stereochemical challenges during the synthesis of this cyclobutanone derivative?
Methodological Answer:
The cyclobutanone core introduces strain and stereochemical complexity . To control stereochemistry:
- Use chiral auxiliaries or enantioselective catalysts during cyclization.
- Analyze intermediates via X-ray crystallography (as in ) to confirm spatial arrangements.
- Employ dynamic kinetic resolution for substituents prone to epimerization, such as the TMS-protected hydroxyl group .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to confirm the cyclobutanone ring, methoxy group (~δ 3.3 ppm), and TMS-O signal (~δ 0.1 ppm).
- IR : Strong carbonyl stretch (~1750 cm⁻¹) for the cyclobutanone.
- HRMS : To verify molecular ion peaks and fragmentation patterns consistent with the phenylbutenyl and TMS groups .
Advanced: How can conflicting crystallographic data (e.g., disorder in the crystal lattice) be resolved for this compound?
Methodological Answer:
Crystallographic disorder, as observed in similar structures (e.g., ), requires:
- Multi-temperature data collection to reduce thermal motion artifacts.
- Occupancy refinement for disordered atoms using software like SHELXL.
- Validation against DFT-optimized geometries to ensure plausible bond lengths and angles .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Moisture sensitivity : The TMS group is hydrolytically labile; store under inert gas (N₂/Ar).
- Light sensitivity : The cyclobutanone and enone moieties may undergo photodegradation; use amber glassware.
- Temperature : Avoid prolonged heating above 40°C to prevent retro-[2+2] reactions .
Advanced: How can researchers design experiments to analyze degradation products of this compound in aqueous matrices?
Methodological Answer:
- Simulate degradation using accelerated stability testing (e.g., 70°C/75% RH for 14 days).
- Analyze via LC-HRMS/MS to identify hydrolyzed products (e.g., loss of TMS group).
- Cross-reference with QSPR models to predict aquatic toxicity of degradation byproducts .
Basic: What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Molecular dynamics simulations to assess conformational flexibility of the phenylbutenyl chain .
Advanced: How can contradictions between computational predictions and experimental reactivity data be reconciled?
Methodological Answer:
- Re-examine solvent effects in simulations; implicit solvent models (e.g., PCM) may not capture bulk phase interactions.
- Validate with kinetic isotope effects or substituent-tuning experiments to isolate electronic vs. steric contributions.
- Use multireference methods (e.g., CASSCF) for systems with significant diradical character, such as strained cyclobutanones .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., trimethylsilanol).
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize the synthetic yield of this compound in multi-step reactions?
Methodological Answer:
- Apply DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).
- Use in-line analytics (e.g., ReactIR) to monitor intermediate formation in real time.
- Implement flow chemistry for exothermic steps (e.g., Grignard reactions) to improve control and scalability .
Basic: What are the key applications of this compound in pharmaceutical research?
Methodological Answer:
- Intermediate for prostaglandin-like molecules due to the cyclobutanone core.
- Probe molecule for studying strain-release reactions in medicinal chemistry.
- Protecting group strategies leveraging the TMS moiety for hydroxyl masking .
Advanced: How can cross-disciplinary approaches (e.g., environmental chemistry) enhance research on this compound?
Methodological Answer:
- Integrate hyperspectral imaging (HSI) to study aggregation behavior in environmental matrices (see ).
- Collaborate with toxicologists to assess bioaccumulation potential using logP calculations and in vitro assays.
- Partner with material scientists to explore applications in polymer photo-crosslinking .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
